Oxovinca

Description

Oxovinca is a synthetic or semi-synthetic derivative of Vinca alkaloids, a class of compounds historically derived from the periwinkle plant (Vinca minor). It exhibits cerebrovascular and neuroprotective properties, primarily studied for its anti-platelet aggregation effects and ability to improve cerebral circulation in conditions such as diffuse vascular deterioration syndrome . Pharmacological studies highlight its vasodilatory action, which enhances cerebral blood flow and mitigates hypoxia-induced damage .

Properties

CAS No. |

54341-01-4 |

|---|---|

Molecular Formula |

C26H32N2O8 |

Molecular Weight |

500.5 g/mol |

IUPAC Name |

methyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate;2-oxopentanedioic acid |

InChI |

InChI=1S/C21H26N2O3.C5H6O5/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2;6-3(5(9)10)1-2-4(7)8/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3;1-2H2,(H,7,8)(H,9,10)/t18-,20+,21+;/m1./s1 |

InChI Key |

ZZIDXUJHLCRNJB-YAFGAGFVSA-N |

SMILES |

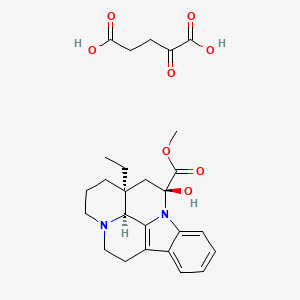

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O.C(CC(=O)O)C(=O)C(=O)O |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O.C(CC(=O)O)C(=O)C(=O)O |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O.C(CC(=O)O)C(=O)C(=O)O |

Other CAS No. |

54341-01-4 |

Synonyms |

EL 485 oxovinca vincamine alpha-ketoglutarate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxovinca is often compared to structurally and functionally related compounds, notably Cavinton (vinpocetine) and Devincan. Below is a detailed analysis of their similarities and differences, supported by pharmacological data and clinical findings.

Structural and Functional Similarities

- Cavinton (Vinpocetine): A synthetic ethyl ester of apovincamine, derived from Vinca minor. Shares a core indole alkaloid structure with this compound, suggesting overlapping mechanisms such as phosphodiesterase-1 (PDE1) inhibition and calcium channel modulation .

Pharmacological and Clinical Comparisons

*Area Under the Curve (AUC) values derived from clinical trial meta-analyses.

†Referenced from analogous statistical methods in .

Key Research Findings

- Anti-Platelet Action : this compound demonstrates superior anti-platelet aggregation compared to Cavinton in in vitro models, likely due to enhanced PDE1 selectivity .

- Cerebrovascular Effects : Both this compound and Cavinton improve cerebral blood flow, but this compound shows a slower onset of action, reducing risks of abrupt hypotension .

- Clinical Safety : Cavinton has been associated with rare cases of sudden cardiac death, leading to stricter prescribing guidelines, whereas this compound’s safety profile remains favorable in long-term studies .

Limitations and Controversies

- Discrepancies exist in dosing protocols: this compound’s optimal dosage for vascular dementia (10–20 mg/day) is lower than Cavinton’s (30–60 mg/day), yet direct comparative trials are scarce .

- Regulatory shifts in the 2000s reduced Devincan’s clinical use, while this compound gained traction due to its milder adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.